5-(Aminomethyl)-3-cyclopropoxypicolinaldehyde
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Overview
Description
5-(Aminomethyl)-3-cyclopropoxypicolinaldehyde is a complex organic compound that features a unique structure combining an aminomethyl group, a cyclopropoxy group, and a picolinaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-3-cyclopropoxypicolinaldehyde typically involves multi-step organic reactions. One common method includes the reaction of 5-(aminomethyl)-2-furancarboxylic acid with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium or platinum may be employed to facilitate the reaction, and the process is often conducted under controlled temperature and pressure to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-(Aminomethyl)-3-cyclopropoxypicolinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed
Oxidation: 5-(Carboxymethyl)-3-cyclopropoxypicolinaldehyde.
Reduction: 5-(Hydroxymethyl)-3-cyclopropoxypicolinaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(Aminomethyl)-3-cyclopropoxypicolinaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 5-(Aminomethyl)-3-cyclopropoxypicolinaldehyde involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the aldehyde group can undergo nucleophilic addition reactions with amino acids and proteins. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
5-(Aminomethyl)-2-furancarboxylic acid: Shares the aminomethyl group but differs in the furan ring structure.
5-(Hydroxymethyl)-3-cyclopropoxypicolinaldehyde: Similar structure but with a hydroxymethyl group instead of an aminomethyl group.
5-(Carboxymethyl)-3-cyclopropoxypicolinaldehyde: Similar structure but with a carboxymethyl group instead of an aminomethyl group.
Uniqueness
5-(Aminomethyl)-3-cyclopropoxypicolinaldehyde is unique due to the combination of its functional groups and the cyclopropoxy moiety, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C10H12N2O2 |
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Molecular Weight |
192.21 g/mol |
IUPAC Name |
5-(aminomethyl)-3-cyclopropyloxypyridine-2-carbaldehyde |
InChI |
InChI=1S/C10H12N2O2/c11-4-7-3-10(14-8-1-2-8)9(6-13)12-5-7/h3,5-6,8H,1-2,4,11H2 |
InChI Key |
PNIRBSCLOKULRK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(N=CC(=C2)CN)C=O |
Origin of Product |
United States |
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